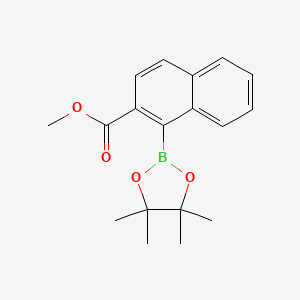
Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a naphthalene carboxylate group. Boronic esters are widely used in organic synthesis, particularly in cross-coupling reactions, due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate typically involves the reaction of naphthalene-2-carboxylic acid with pinacolborane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors may be used to enhance the efficiency of the process. The final product is typically obtained in high purity and is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of an aryl group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Methyl1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate is unique due to its naphthalene carboxylate group, which imparts specific electronic and steric properties. This makes it particularly useful in certain cross-coupling reactions where other boronic esters may not be as effective.
Biological Activity
Methyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate is a compound of significant interest in various fields of research due to its unique chemical structure and biological properties. This article provides a comprehensive overview of its biological activity, focusing on its applications in drug development, organic synthesis, and potential therapeutic effects.
Chemical Structure and Properties
The compound is characterized by the presence of a boron-containing dioxaborolane moiety fused with a naphthalene ring. This structural configuration enhances its reactivity and solubility in biological systems. The molecular formula is C15H19BO4 with a molecular weight of approximately 275.13 g/mol.
Biological Activity
-
Anticancer Properties
Methyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing boron can inhibit the activity of heat shock protein 90 (HSP90), a chaperone protein implicated in cancer cell survival and proliferation .- Case Study : In vitro studies demonstrated that this compound could reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism involves the disruption of HSP90 function, leading to the degradation of client proteins essential for tumor growth .
-
Antimicrobial Activity
Preliminary research indicates that the compound exhibits antimicrobial properties against various bacterial strains. The boron atom's unique electronic configuration may play a role in disrupting microbial cell membranes or metabolic processes. -
Bioconjugation Applications
The compound's ability to participate in bioconjugation reactions makes it valuable in biotechnology. Its boronate ester functionality allows for selective coupling with biomolecules like proteins and nucleic acids.
Table: Summary of Biological Activities
Safety and Toxicity
Despite its promising biological activities, safety assessments are crucial for any new compound intended for therapeutic use. Methyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate has been classified with certain hazards:
Properties
Molecular Formula |
C18H21BO4 |
|---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
methyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-13-9-7-6-8-12(13)10-11-14(15)16(20)21-5/h6-11H,1-5H3 |
InChI Key |
PQMDISQBTFWYQQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















